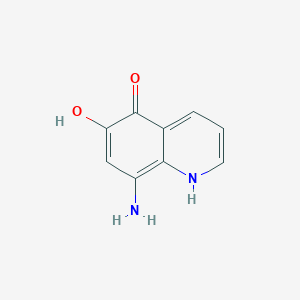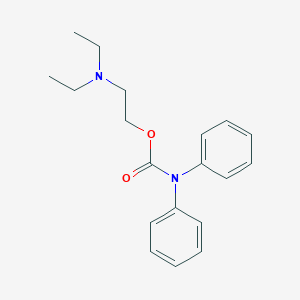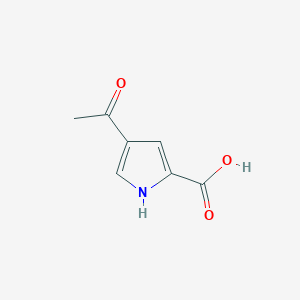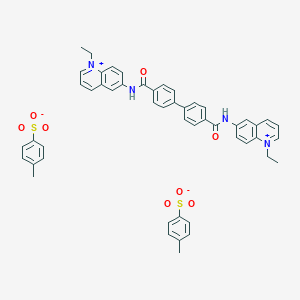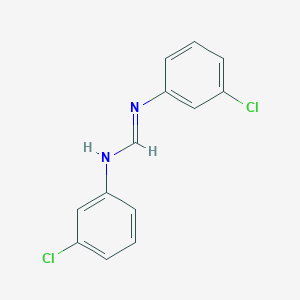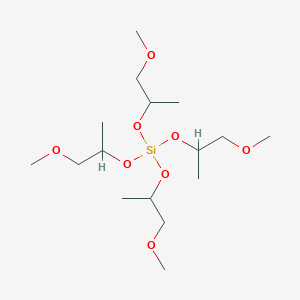
Tetrakis(1-methoxy-2-propoxy)silane
Descripción general
Descripción
Tetrakis(1-methoxy-2-propoxy)silane is a silicon-based compound that is not directly mentioned in the provided papers. However, similar compounds such as tetrakis(trimethylsilyl)silane and tetrakis(dialkylamino)silanes have been synthesized and characterized, indicating a general interest in the synthesis and properties of silicon compounds with various organic substituents .
Synthesis Analysis
The synthesis of silicon compounds with organic substituents often involves reactions such as transesterification, as seen in the synthesis of glycol alkoxysilanes from tetraethoxysilane (TEOS) . Another method includes the reaction of silicon halides with amines to produce tetrakis(dialkylamino)silanes . Although the exact synthesis of Tetrakis(1-methoxy-2-propoxy)silane is not described, these methods provide insight into potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of silicon compounds can vary greatly depending on the substituents attached to the silicon center. For example, tetra(propyn-1-yl)silane exhibits a completely asymmetric molecule with a point group C1 in the solid state . Similarly, tetrakis[3,5-bis(trifluoromethyl)phenyl]silane shows a pseudo-tetrahedral environment around the silicon atom . These studies suggest that Tetrakis(1-methoxy-2-propoxy)silane would also have a complex molecular structure that could be elucidated using techniques such as NMR spectroscopy and X-ray crystallography.
Chemical Reactions Analysis
Silicon compounds participate in various chemical reactions. For instance, tetrakis(trimethylsilyl)silane has unique reactivity due to its high degree of symmetry and branched-chain structure . Tetrakis(2-methylimidazol-1-yl)silane reacts with carboxylic acids to form carboxamides or thioesters . These examples demonstrate the reactivity of silicon compounds with different functional groups, which could be relevant for Tetrakis(1-methoxy-2-propoxy)silane in forming new materials or as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon compounds are influenced by their molecular structures. For example, the solubility of glycol alkoxysilanes in water is a significant property for their application with natural polysaccharides . The thermal stability and volatility of tetrakis(dialkylamino)silanes vary with the size of the alkyl groups . These properties are crucial for the practical application of silicon compounds in materials science and chemistry. The specific properties of Tetrakis(1-methoxy-2-propoxy)silane would need to be determined experimentally, but these studies provide a foundation for what to expect.
Aplicaciones Científicas De Investigación
Novel Reagent for Synthesis
Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] has been utilized effectively as a mild dehydrating reagent in forming carboxamides from corresponding carboxylic acids and amines. This method offers good to high yields without basic promoters, indicating its utility in organic synthesis (Tozawa, Yamane, & Mukaiyama, 2005).
Photopolymerization Kinetics
Tetrakis[(methacryloyloxy)ethoxy]silane (TetMESi) displays unique temperature-dependent photopolymerization kinetics. The study suggests its application in high-temperature environments, given its broad glass transition regions. The material forms water-swollen polymers under hydrolysis, hinting at potential applications in nanotechnology and materials science (Uyğun et al., 2011).
Silicon-Boron Bond Applications
Tetrakis(dimethoxyboryl)silane, synthesized from silicon tetrachloride, lithium, and dimethoxyboron chloride, shows high susceptibility to oxidative or hydrolytic cleavage. Its stability during transesterification suggests its potential in chemical synthesis, particularly in reactions involving boron-silicon bonds (Wilcsek, Matteson, & Douglas, 1976).
Polysiloxane Films
Tetrakis(dimethylsiloxy)silane is used in the synthesis of irregular tetra-branched star polymers. Modified by Pt-catalyzed hydrosilylation and photo-acid catalyzed crosslinking, this leads to crosslinked polysiloxane films with potential applications in materials with specific thermal and surface properties (Cai & Weber, 2004).
Hierarchical Porosity in Silica Monoliths
Glycol-modified silanes, including Tetrakis(2-hydroxyethyl)orthosilicate, have been used to prepare silica monoliths with unique hierarchical network structures. These materials exhibit bimodal pore size distribution and high surface areas, relevant in filtration, catalysis, and material science applications (Brandhuber et al., 2005).
Safety And Hazards
Tetrakis(1-methoxy-2-propoxy)silane is classified as having acute toxicity - Category 4, Oral and causes serious eye irritation . It is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a doctor .
Propiedades
IUPAC Name |
tetrakis(1-methoxypropan-2-yl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O8Si/c1-13(9-17-5)21-25(22-14(2)10-18-6,23-15(3)11-19-7)24-16(4)12-20-8/h13-16H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYWNXMKZUKBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)O[Si](OC(C)COC)(OC(C)COC)OC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939792 | |
| Record name | Tetrakis(1-methoxypropan-2-yl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(1-methoxy-2-propoxy)silane | |
CAS RN |
18407-95-9 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrakis(1-methoxypropan-2-yl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-methoxy-1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




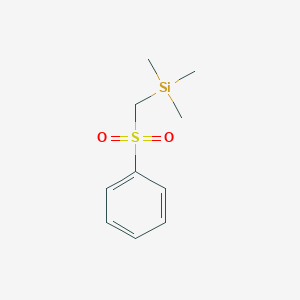

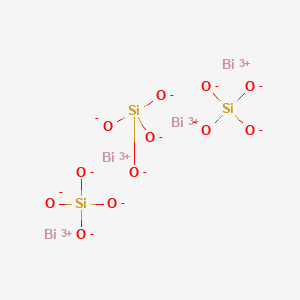

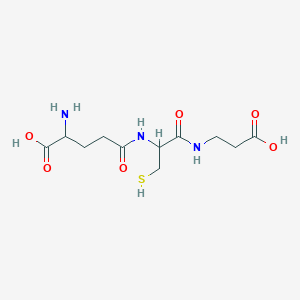
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

